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Compound of Interest

3-(4-Fluorophenyl)isoxazole-5-
Compound Name:
carboxylic acid

Cat. No.: B1299402

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)isoxazole-5-carboxylic acid (CAS No. 618383-48-5) is a heterocyclic
compound of interest in medicinal chemistry and drug discovery. Its structural features,
comprising a fluorophenyl group attached to an isoxazole carboxylic acid core, suggest its
potential as a scaffold for the development of novel therapeutic agents. A thorough
understanding of its physicochemical properties is paramount for predicting its pharmacokinetic
and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion
(ADME), and target engagement.

This technical guide provides a summary of the available and predicted physicochemical
properties of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid. It also outlines detailed
experimental protocols for the determination of these key parameters, offering a framework for
its empirical evaluation.

Molecular Structure and Identifiers

o |[UPAC Name: 3-(4-fluorophenyl)isoxazole-5-carboxylic acid

e CAS Number: 618383-48-5
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Molecular Formula: C10HeFNO3

Molecular Weight: 207.16 g/mol

SMILES: O=C(O)clcc(nol)c2ccc(F)cc2

INChl Key: Not readily available.

Physicochemical Properties

Due to a lack of publicly available experimental data for 3-(4-Fluorophenyl)isoxazole-5-
carboxylic acid, the following table includes predicted values from computational models.
These values should be considered as estimates and require experimental verification.
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Predicted
Property . Data Source
Valuel/lnformation

No experimental data
available. The melting point of
) ) the isomeric compound 3-(4-
Melting Point
Fluorophenyl)-5-
methylisoxazole-4-carboxylic

acid is reported as 199-201 °C.

Prediction models suggest low
agueous solubility, a
characteristic common for
Solubility aromatic carboxylic acids. General chemical knowledge
Solubility is expected to
increase in alkaline solutions

due to salt formation.

Predicted to be in the range of
3-4, typical for a carboxylic ]

pKa ) ) General chemical knowledge
acid adjacent to an electron-

withdrawing isoxazole ring.

Predicted values vary
depending on the algorithm

LogP used, but generally fall in the General chemical knowledge
range of 2-3, indicating

moderate lipophilicity.

Experimental Protocols for Physicochemical
Property Determination

The following are generalized experimental protocols that can be adapted for the determination
of the physicochemical properties of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid.

Melting Point Determination
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Principle: The melting point of a crystalline solid is the temperature at which it transitions from a
solid to a liquid phase. It is a key indicator of purity.

Apparatus:

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:

Finely powder a small amount of dry 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid using
a mortar and pestle.

o Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed
end on a hard surface.

o Place the capillary tube in the heating block of the melting point apparatus.

o Heat the block at a rate of 10-15 °C per minute initially.

o Observe the sample closely. When the sample begins to melt, record the temperature (T1).
o Continue heating and record the temperature at which the last solid crystal melts (T2).

e The melting point is reported as the range T1-T2.

o For a more accurate determination, repeat the process with a slower heating rate (1-2 °C per
minute) near the expected melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in water at a
specific temperature.
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Apparatus:

Glass vials with screw caps

Analytical balance

Shaking incubator or orbital shaker

Centrifuge

HPLC-UV or other suitable analytical instrument for quantification

pH meter

Procedure:

Add an excess amount of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid to a series of
glass vials.

Add a known volume of purified water (or a buffer of a specific pH) to each vial.

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25
°C or 37 °C).

Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

After shaking, allow the vials to stand to let undissolved solid settle.

Centrifuge the samples to further separate the solid from the supernatant.

Carefully withdraw an aliquot of the clear supernatant.

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved
compound using a validated analytical method (e.g., HPLC-UV).

The solubility is expressed in units such as mg/mL or pg/mL.

pKa Determination (Potentiometric Titration)
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Principle: The pKa is determined by titrating a solution of the acidic compound with a strong
base and monitoring the change in pH. The pKa is the pH at which the acid is 50% ionized.

Apparatus:

e pH meter with a calibrated electrode

e Burette

o Beaker

e Magnetic stirrer and stir bar

o Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:

o Accurately weigh a known amount of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid and
dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or
DMSO if aqueous solubility is low).

o Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
o Record the initial pH of the solution.

» Begin titrating with the standardized NaOH solution, adding small, known volumes.

» Record the pH after each addition, allowing the reading to stabilize.

o Continue the titration past the equivalence point.

e Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of
steepest inflection.

e The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH
required to reach the equivalence point has been added).

LogP Determination (Shake-Flask Method)
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Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a
non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Apparatus:

o Separatory funnels or glass vials with screw caps

e Shaking device

o Centrifuge

e Analytical instrument for quantification (e.g., HPLC-UV)
e n-Octanol (pre-saturated with water)

o Water (pre-saturated with n-octanol)

Procedure:

e Prepare a stock solution of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid in either water
or n-octanol.

e Add a known volume of the stock solution to a separatory funnel or vial.

e Add a known volume of the other immiscible solvent (n-octanol or water).

o Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

o Allow the two phases to separate completely. Centrifugation can be used to aid separation.
o Carefully sample a known volume from both the aqueous and n-octanol layers.

o Determine the concentration of the compound in each phase using a suitable analytical
method.

» Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in
water].

e The LogP is the base-10 logarithm of the partition coefficient.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1299402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the
key physicochemical properties of a novel compound like 3-(4-Fluorophenyl)isoxazole-5-
carboxylic acid.
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Experimental workflow for physicochemical profiling.

Conclusion

The physicochemical properties of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid are critical
for its advancement as a potential drug candidate. While experimental data is currently limited,
this guide provides predicted values and detailed, generalized protocols for their empirical
determination. The successful characterization of its melting point, solubility, pKa, and LogP will
enable a more informed and efficient drug development process. It is strongly recommended
that these properties be experimentally determined to provide a solid foundation for further
preclinical and clinical studies.

 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-(4-
Fluorophenyl)isoxazole-5-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299402#physicochemical-properties-of-3-4-
fluorophenyl-isoxazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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